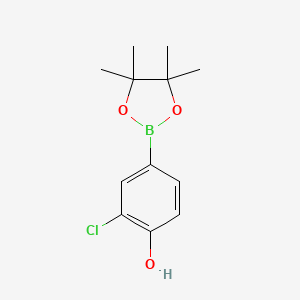

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Overview

Description

“2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound. It is often used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Synthesis Analysis

The synthesis of this compound involves phosphitylation, a process that involves the reaction of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C6H12ClO2P . The molecular weight is 182.59 .Chemical Reactions Analysis

This compound is used as a reagent in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 81.5-82°C/13mmHg (lit.), a density of 1.149g/mL at 25°C (lit.), and a refractive index n20/D 1.471 (lit.) .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies Research emphasizes the synthesis and structural characterization of compounds containing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Studies involve the synthesis of these compounds followed by confirmation through various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures are further validated and studied using Density Functional Theory (DFT), providing insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compounds. These comprehensive analyses reveal the vibrational properties and the physicochemical properties of the compounds, underscoring their potential utility in various scientific applications (Wu et al., 2021).

Advanced Material Applications Further research delves into the application of these compounds in advanced material sciences. For instance, studies focus on the synthesis of organoboron compounds with potential applications in organic electronics and photonics. The development of new organic electron-donors derived from various organic compounds, confirmed through IR, 1H NMR, 13C NMR, and HRMS, indicates the role of these compounds as key intermediates in different synthetic approaches, potentially leading to breakthroughs in electronic and photonic materials (Bifari & El-Shishtawy, 2021). Additionally, compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole are explored as raw substitute materials, with their structures confirmed through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. These studies open new avenues for material synthesis and applications in various scientific domains (Liao et al., 2022).

Boronate Ester Applications in Sensing and Detection

Detection of Peroxide-Based Explosives In the realm of explosive detection, particularly for peroxide-based explosives, compounds containing this compound are being studied for their potential applications. Research reveals the synthesis of specific boron ester or acid compounds that are considered suitable functional groups for the detection of hydrogen peroxide due to their reliable reactive activity. The introduction of certain functional groups is explored to enhance the sensing performance of borate to hydrogen peroxide vapor, showcasing a potential for rapid and sensitive detection applications (Fu et al., 2016).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . They can form boronate complexes with diols in biological systems, which may influence their interactions with targets .

Biochemical Pathways

Boronic acids and their derivatives can participate in various chemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The pharmacokinetics of boronic acids and their derivatives can be influenced by their ability to form reversible covalent complexes with diols, which may affect their absorption, distribution, metabolism, and excretion .

Result of Action

The ability of boronic acids and their derivatives to form boronate complexes can result in various effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. For instance, the pH of the environment can affect the formation of boronate complexes .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJZGOCTNRSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657047 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629658-06-6 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

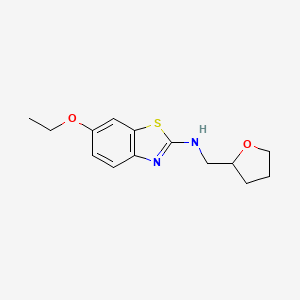

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)

![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)

![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)